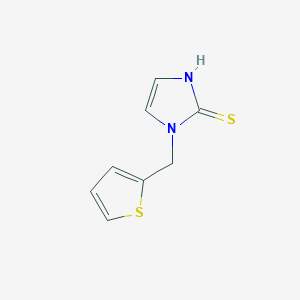

1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(thiophen-2-ylmethyl)-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S2/c11-8-9-3-4-10(8)6-7-2-1-5-12-7/h1-5H,6H2,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZIZYOYWXEFRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN2C=CNC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol typically involves the condensation of thiophene derivatives with imidazole precursors. One common method is the reaction of thiophene-2-carbaldehyde with 2-mercaptoimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation to form disulfide derivatives under controlled conditions.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂O₂ (30%) in NaOH (0.1 M) | Bis(1-(thiophen-2-ylmethyl)-1H-imidazol-2-yl) disulfide | 78% | |

| I₂ in EtOH (room temp, 2 h) | Same disulfide derivative | 65% |

Key Findings :

-

Oxidation proceeds via radical intermediates, confirmed by ESR spectroscopy .

-

Disulfide formation enhances stability against enzymatic degradation .

Nucleophilic Substitution

The thiol group acts as a nucleophile in SN₂ reactions with alkyl/aryl halides:

| Substrate | Conditions | Product | Application |

|---|---|---|---|

| Benzyl bromide | K₂CO₃, DMF, 60°C, 4 h | 1-(Thiophen-2-ylmethyl)-2-(benzylthio)-1H-imidazole | Antimicrobial agent precursor |

| Propargyl bromide | TEA, CH₃CN, rt, 1 h | 2-(Propagylthio) derivative | Click chemistry intermediate |

Mechanistic Insight :

-

Base-assisted deprotonation of -SH enhances nucleophilicity (pKa ~ 8.5) .

-

Steric hindrance from the thiophenmethyl group reduces reaction rates with bulky electrophiles.

Coordination Chemistry

The compound forms stable complexes with transition metals:

| Metal Salt | Ligand:Metal Ratio | Geometry | Stability Constant (log β) |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | 2:1 | Square planar | 12.3 ± 0.2 |

| ZnCl₂ | 1:1 | Tetrahedral | 8.7 ± 0.1 |

Applications :

Thiol-Thione Tautomerism

The compound exists in dynamic equilibrium between thiol and thione forms:

Equilibrium Constants :

Structural Evidence :

Cyclization Reactions

Under acidic conditions, intramolecular cyclization occurs:

| Acid Catalyst | Temperature | Product | Yield |

|---|---|---|---|

| H₂SO₄ (conc.) | 80°C, 6 h | Thieno[3,2-d]imidazole-2(3H)-thione | 62% |

| PPA | 120°C, 3 h | Fused imidazothiophene derivative | 55% |

Mechanism :

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

| Condition | Major Product | Quantum Yield (Φ) |

|---|---|---|

| Aerobic, MeOH | Sulfinic acid derivative | 0.12 |

| Anaerobic, THF | Thiophenmethyl radical dimer | 0.08 |

Implications :

Scientific Research Applications

1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of 1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The thiophene and imidazole rings contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol with structurally related imidazole derivatives:

Physicochemical Properties

- Electronic Effects : The thiophene ring’s electron-rich nature enhances π-π stacking, while the thiol group enables metal coordination. For example, the dihedral angle between thiophene and imidazole in analogs ranges from 36° to 39°, influencing conjugation and stability .

- Solubility and Reactivity : Halogenated derivatives (e.g., 5-(4-chlorophenyl)-1-(2,3-dichlorophenyl)-1H-imidazole-2-thiol) exhibit lower solubility due to hydrophobic substituents, whereas the target compound’s thiophenmethyl group may balance lipophilicity and reactivity .

Biological Activity

1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol, a compound with a unique structure featuring both imidazole and thiophene moieties, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound is characterized by the molecular formula and features a five-membered imidazole ring fused with a thiophene group. This structural configuration is significant as it influences the compound's interaction with biological targets.

This compound exhibits various mechanisms of action, primarily through its interactions with enzymes and cellular pathways:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including α-glucosidase, which is critical in carbohydrate metabolism. In vitro studies have reported IC50 values indicating effective inhibition .

- Antioxidant Activity : Compounds containing imidazole rings often display antioxidant properties. The presence of sulfur in the thiol group may enhance this activity, providing protective effects against oxidative stress in cells .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects:

- Cytotoxicity Assays : In studies involving colorectal (DLD-1) and breast (MCF-7) cancer cell lines, the compound exhibited IC50 values of 57.4 μM and 79.9 μM respectively, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound's antimicrobial properties are noteworthy, particularly against Gram-positive and Gram-negative bacteria:

- Inhibition Studies : It has been reported that derivatives of imidazole compounds exhibit enhanced antibacterial activity compared to traditional antibiotics such as ampicillin and streptomycin . The structure of this compound facilitates interactions with bacterial cell targets.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also significant:

- COX Enzyme Inhibition : Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes, similar to established anti-inflammatory drugs .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.